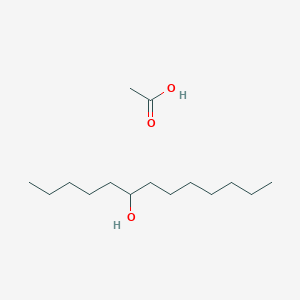
4-Hexen-3-ol, 2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexen-3-ol, 2,5-dimethyl- is an organic compound with the molecular formula C8H16O. It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its distinct structure, which includes a hexene backbone with methyl groups at the second and fifth positions, and a hydroxyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-ol, 2,5-dimethyl- can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 2,5-dimethyl-4-hexen-3-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Aldol Condensation: Another approach is the aldol condensation of acetone with 3-methyl-2-butenal, followed by reduction of the resulting product.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-3-ol, 2,5-dimethyl- typically involves large-scale Grignard reactions or aldol condensations, optimized for yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hexen-3-ol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 2,5-Dimethyl-4-hexen-3-one
Reduction: 2,5-Dimethylhexan-3-ol
Substitution: 2,5-Dimethyl-4-hexen-3-chloride
Aplicaciones Científicas De Investigación
4-Hexen-3-ol, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.
Medicine: Research into its potential therapeutic properties, such as antimicrobial activity, is ongoing.
Industry: It is utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 4-Hexen-3-ol, 2,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond allows for potential interactions with other molecules, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hexen-3-ol
- 2,5-Dimethyl-4-hexen-2-ol
- 3-Hexen-2-ol, 2,5-dimethyl-
Uniqueness
4-Hexen-3-ol, 2,5-dimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both a double bond and a hydroxyl group in a specific configuration allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
60703-31-3 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2,5-dimethylhex-4-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h5,7-9H,1-4H3 |
Clave InChI |
SUGIOGWYXCYSMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


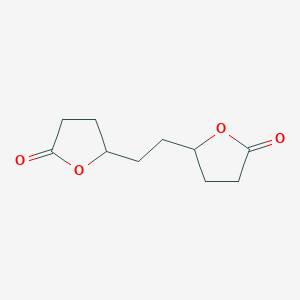
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
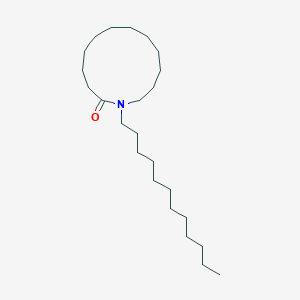
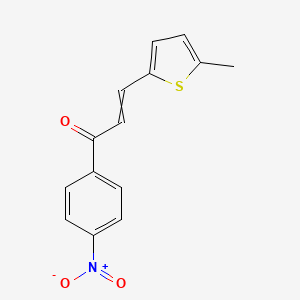
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)



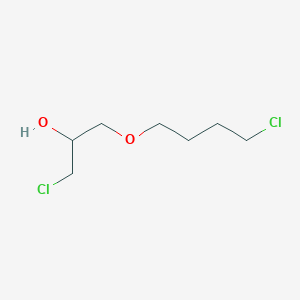
![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
